3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

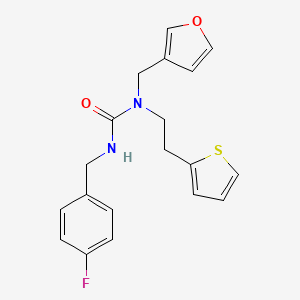

The compound 3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative featuring a fluorobenzyl group, a furan-3-ylmethyl substituent, and a thiophen-2-yl ethyl chain.

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c20-17-5-3-15(4-6-17)12-21-19(23)22(13-16-8-10-24-14-16)9-7-18-2-1-11-25-18/h1-6,8,10-11,14H,7,9,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNSPSPZSRYRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a member of the urea derivatives, which have been recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with furan and thiophene derivatives under controlled conditions. The reaction yields a crystalline product characterized by techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that urea derivatives exhibit significant antimicrobial activity. A study evaluating various urea compounds has shown that derivatives containing furan rings are particularly effective against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial effects.

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | E. coli | 32 | Bactericidal |

| This compound | S. aureus | 64 | Bacteriostatic |

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

The potential antitumor activity of urea derivatives has been documented in several studies. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, with GI50 values indicating effective inhibition of cell growth.

| Cell Line | GI50 (µM) | Selectivity |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.9 | High |

| A549 (Lung Cancer) | 21.5 | Moderate |

| HeLa (Cervical Cancer) | 28.7 | Moderate |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

Case Studies

A notable case study investigated the effects of furan-containing urea derivatives in animal models. The study demonstrated that administration of these compounds led to a significant reduction in tumor size in xenograft models. Histopathological analysis revealed apoptosis in tumor cells, suggesting that these compounds may induce programmed cell death through specific pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs from the evidence include:

Key Observations :

- Thiophene vs. Furan : The target compound replaces pyridine (in analogs like 5h and 5j) with a furan-3-ylmethyl group. Thiophene-containing analogs (e.g., 5h) show moderate anticancer activity, while furan’s electron-rich nature may alter π-π stacking interactions with biological targets .

- Fluorinated Aromatic Systems: The 4-fluorobenzyl group in the target compound is analogous to the 4-fluorophenyl group in 5h. Fluorination typically enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Solubility and Melting Points : Ester-functionalized analogs (e.g., 5j) exhibit lower melting points (~203°C) and improved solubility, whereas rigid benzodioxole derivatives (e.g., 5k) have higher melting points (~239°C), suggesting trade-offs between flexibility and crystallinity .

Q & A

Q. What spectroscopic methods are most reliable for confirming the structural integrity of 3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the positions of substituents (e.g., fluorobenzyl, thiophen-2-yl). For example, -NMR can resolve signals for the furan-3-ylmethyl protons (δ ~6.3–7.2 ppm) and thiophen-2-yl protons (δ ~7.0–7.5 ppm) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms urea C=O stretching (~1640–1680 cm) .

Q. How can synthetic routes be optimized for higher yields of this urea derivative?

- Answer : Multi-step synthesis typically involves:

- Isocyanate formation : Reacting 4-fluorobenzylamine with phosgene or triphosgene.

- Urea coupling : Introducing furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine under anhydrous conditions (e.g., DCM, 0–5°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%). Optimize stoichiometry and reaction time using Design of Experiments (DoE) to reduce side products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar urea derivatives?

-

Answer : Contradictions often arise from substituent effects. For example:

Substituent Reported Activity Source 4-Fluorobenzyl Enhanced lipophilicity (logP ~3.2) and kinase inhibition Thiophen-2-yl Variable binding to CYP450 isoforms (e.g., CYP3A4 inhibition) - Resolve discrepancies via:

-

In vitro assays : Standardize cell lines (e.g., HEK293 vs. HepG2) and control for metabolic stability.

-

Computational docking : Compare binding modes of analogs using AutoDock Vina or Schrödinger .

Q. How do electronic effects of the fluorine atom influence reactivity in downstream modifications?

- Answer : The 4-fluorobenzyl group increases electron-withdrawing character, polarizing the urea carbonyl and enhancing nucleophilic attack susceptibility. For example:

- Hydrolysis : Fluorine stabilizes intermediates during acid/base hydrolysis (e.g., t ~12 hrs at pH 7.4 vs. ~8 hrs for non-fluorinated analogs) .

- Cross-coupling : Suzuki-Miyaura reactions at the thiophene ring require Pd catalysts (e.g., Pd(PPh)) and tolerate fluorine’s ortho-directing effects .

Mechanistic and Functional Studies

Q. What experimental approaches validate the hypothesized mechanism of action for this compound in kinase inhibition?

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

- Answer :

| Analog | Metabolic Stability (t, human liver microsomes) |

|---|---|

| Parent compound | 1.8 hrs |

| Deuterated analog | 3.5 hrs |

| Thiophene→furan analog | 2.4 hrs |

Data Interpretation and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Answer :

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

- Answer :

- Nonlinear regression : Fit IC values using four-parameter logistic models (GraphPad Prism).

- ANOVA with Tukey’s test : Compare efficacy across analogs (p < 0.05).

- Hill slopes : Assess cooperativity (slope >1 suggests multi-target engagement) .

Advanced Characterization Techniques

Q. How can dynamic light scattering (DLS) and cryo-EM enhance aggregation studies of this compound?

Q. What role does X-ray crystallography play in confirming stereochemical outcomes of asymmetric syntheses?

- Answer : Crystallography resolves absolute configurations (e.g., R/S) of chiral centers (e.g., urea NH groups). For example, a 1.2 Å resolution structure can confirm dihedral angles between fluorobenzyl and thiophene moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.